molecular formula C25H29N5O3 B11244820 2-(4-Methoxyphenyl)-1-(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)ethanone

2-(4-Methoxyphenyl)-1-(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11244820
M. Wt: 447.5 g/mol
InChI Key: JQMGFEFVKDXHOJ-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of methoxyphenyl, aminopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and aminopyrimidine intermediates, which are then coupled with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE shares structural similarities with other compounds containing methoxyphenyl, aminopyrimidine, and piperazine groups.
  • Compounds such as 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE and 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE are often compared for their unique properties and potential applications.

Uniqueness

The uniqueness of 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C25H29N5O3/c1-18-16-23(27-20-6-10-22(33-3)11-7-20)28-25(26-18)30-14-12-29(13-15-30)24(31)17-19-4-8-21(32-2)9-5-19/h4-11,16H,12-15,17H2,1-3H3,(H,26,27,28)

InChI Key

JQMGFEFVKDXHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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